N-(2-Benzoyl-4-chlorophenyl)-2-[(4-phenylquinazolin-2-YL)sulfanyl]acetamide
Description
N-(2-Benzoyl-4-chlorophenyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide is a heterocyclic compound featuring a quinazoline core substituted with a phenyl group at position 4 and a sulfanyl acetamide linkage at position 2. The acetamide moiety is further modified with a 2-benzoyl-4-chlorophenyl group. Its molecular formula is C₁₇H₁₄ClN₅O₂S, with a molecular weight of 387.84 g/mol . The compound’s structure integrates multiple pharmacophoric elements: the quinazoline ring (a nitrogen-rich heterocycle), a sulfanyl bridge, and a benzoyl-chlorophenyl substituent.
Properties
Molecular Formula |
C29H20ClN3O2S |
|---|---|
Molecular Weight |
510.0 g/mol |
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-2-(4-phenylquinazolin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C29H20ClN3O2S/c30-21-15-16-25(23(17-21)28(35)20-11-5-2-6-12-20)31-26(34)18-36-29-32-24-14-8-7-13-22(24)27(33-29)19-9-3-1-4-10-19/h1-17H,18H2,(H,31,34) |
InChI Key |
FOTDCVTUPRFECV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)SCC(=O)NC4=C(C=C(C=C4)Cl)C(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Benzoyl-4-chlorophenyl)-2-[(4-phenylquinazolin-2-YL)sulfanyl]acetamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Benzoyl Chloride Intermediate: The starting material, 2-benzoyl-4-chlorophenyl, is reacted with thionyl chloride to form the corresponding benzoyl chloride intermediate.
Nucleophilic Substitution: The benzoyl chloride intermediate is then reacted with 4-phenylquinazolin-2-thiol in the presence of a base such as triethylamine to form the desired acetamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-Benzoyl-4-chlorophenyl)-2-[(4-phenylquinazolin-2-YL)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzoyl group can be reduced to form the corresponding alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl alcohol derivatives.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activity and can be studied for its potential as a pharmaceutical agent.
Medicine: It could be investigated for its potential therapeutic effects.
Industry: It may have applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Benzoyl-4-chlorophenyl)-2-[(4-phenylquinazolin-2-YL)sulfanyl]acetamide would depend on its specific biological or chemical activity. Potential molecular targets could include enzymes, receptors, or other proteins. The pathways involved would be determined by the specific interactions of the compound with these targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Similarities
Compounds sharing the sulfanyl acetamide backbone and heterocyclic cores are prevalent in the evidence. Key comparisons include:
Key Observations
Heterocyclic Core Influence: The target’s quinazoline core is distinct from triazoles (e.g., ), pyrimidines (), and thiazolidinones (). Quinazolines are associated with kinase inhibition and DNA intercalation, while triazoles often exhibit antimicrobial or anti-inflammatory activity. Sulfanyl acetamide vs. sulfonamide: The target’s sulfanyl group may enhance redox activity compared to sulfonamides (e.g., ), which are more polar and less membrane-permeable.
In contrast, compounds like 8t–8w () feature indole or nitro groups, which could modulate enzyme inhibition (e.g., LOX, BChE) through π-π stacking or hydrogen bonding.
Synthetic Routes :
- The target compound may be synthesized via S-alkylation (similar to ), whereas triazole derivatives (e.g., ) often require cyclocondensation or click chemistry.
Crystallographic Data :
- Comparable sulfanyl acetamides () exhibit intramolecular hydrogen bonds (N–H⋯N) and layered crystal packing. The target’s bulkier substituents may alter its solid-state interactions, affecting solubility and stability.
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